2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-bromophenylacetic acid with 2-[(diphenylamino)carbonyl]benzoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sulfuric acid, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers and electroluminescent devices
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate involves its interaction with molecular targets through its functional groups. The carbonyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate include:
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the ester and diphenylamino groups.
(E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one: Contains the diphenylamino group but differs in the rest of the structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H20BrNO4 |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(diphenylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H20BrNO4/c29-21-17-15-20(16-18-21)26(31)19-34-28(33)25-14-8-7-13-24(25)27(32)30(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-18H,19H2 |
InChI Key |
AVZXPPLHAVRGFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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